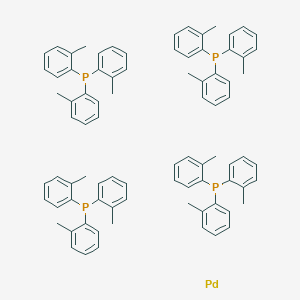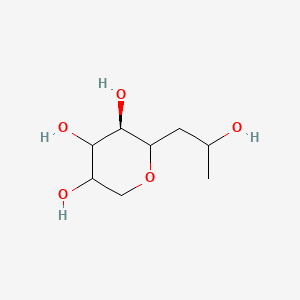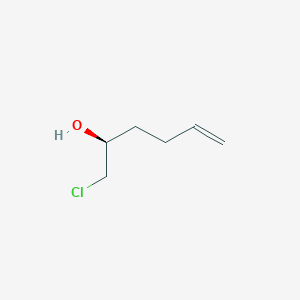
Xantphos Palladacycle Gen. 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline is a complex organophosphorus compound. It is known for its role as a ligand in various metal-catalyzed reactions, particularly those involving palladium. This compound is significant in the field of organic synthesis due to its ability to facilitate a wide range of chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane involves the reaction of 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene with palladium salts and methanesulfonic acid. The reaction typically occurs under inert atmosphere conditions to prevent oxidation of the phosphine ligands. The reaction mixture is often heated to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
This compound undergoes various types of reactions, including:
Oxidation: The phosphine ligands can be oxidized to phosphine oxides.
Reduction: The palladium center can be reduced to lower oxidation states.
Substitution: Ligands on the palladium center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions often use phosphine ligands and halide salts.
Major Products
Oxidation: Phosphine oxides and palladium oxides.
Reduction: Lower oxidation state palladium complexes.
Substitution: New palladium-ligand complexes.
科学的研究の応用
This compound has a wide range of applications in scientific research:
Biology: Investigated for its potential in bioconjugation and labeling of biomolecules.
Medicine: Explored for its role in drug development, particularly in the synthesis of complex organic molecules.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
作用機序
The compound exerts its effects primarily through its role as a ligand in metal-catalyzed reactions. The phosphine ligands coordinate to the palladium center, stabilizing it and facilitating the formation of active catalytic species. The methanesulfonic acid acts as a counterion, balancing the charge of the complex. The 2-phenylaniline moiety can participate in additional coordination or stabilization of the complex.
類似化合物との比較
Similar Compounds
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene: A similar ligand used in various metal-catalyzed reactions.
XantPhos Pd G3: A third-generation Buchwald precatalyst with similar applications in cross-coupling reactions.
XantPhos Pd G4: Another variant with enhanced stability and solubility.
Uniqueness
The uniqueness of (5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane lies in its specific combination of ligands and palladium center, which provides a balance of stability and reactivity. This makes it particularly effective in facilitating a wide range of chemical transformations with high efficiency and selectivity.
特性
IUPAC Name |
(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32OP2.C12H10N.CH4O3S.Pd/c1-39(2)33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)40-38-34(39)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h3-28H,1-2H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMOHYWEUIAPAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H46NO4P2PdS- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
949.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone](/img/structure/B11927414.png)
![oxan-4-ylmethyl (2S)-2-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carbonyl)amino]-3-methylbutanoate](/img/structure/B11927422.png)
![3-[2-[(4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-4-(5-chloropyridin-3-yl)-3-[(4-methylcyclohexyl)methyl]imidazo[4,5-c]pyridin-6-yl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11927429.png)

![3,6-Di-1-(3,3-difluoroazetidinyl)-9-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]xanthylium, inner salt](/img/structure/B11927453.png)









